molecular formula C15H23ClO B13200881 ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene

({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene

Cat. No.: B13200881
M. Wt: 254.79 g/mol
InChI Key: FKRQYRMFTSJBEE-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloromethyl group and a dimethylpentyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of benzene, followed by the introduction of the 4,4-dimethylpentyl group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds.

Scientific Research Applications

({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene exerts its effects involves interactions with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein function or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the dimethylpentyl ether group.

    Chloromethylbenzene: A simpler compound with only the chloromethyl group attached to the benzene ring.

    4,4-Dimethylpentylbenzene: Contains the dimethylpentyl group but lacks the chloromethyl functionality.

Uniqueness

({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene is unique due to the combination of its chloromethyl and dimethylpentyl ether groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[3-(chloromethyl)-4,4-dimethylpentoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-15(2,3)14(11-16)9-10-17-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3

InChI Key

FKRQYRMFTSJBEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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